

SR-48692 (CAS Number: 146362-70-1): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Meclinertant*

Cat. No.: *B1676129*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-48692, also known as **Meclinertant**, is a potent, selective, and orally bioavailable non-peptide antagonist of the neurotensin receptor 1 (NTS1).^{[1][2]} With the CAS number 146362-70-1, this small molecule has become an invaluable tool in neuroscience and cancer research for elucidating the physiological and pathological roles of the neurotensin system.^{[3][4]} This technical guide provides an in-depth overview of SR-48692, including its chemical properties, mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

Chemical and Physical Properties

SR-48692 is a complex organic molecule with the chemical name 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.1^{3,7}]decane-2-carboxylic acid.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	146362-70-1	[1]
Molecular Formula	C ₃₂ H ₃₁ ClN ₄ O ₅	[1]
Molecular Weight	587.07 g/mol	[1]
Appearance	White to beige powder	[5]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in DMSO (≥2 mg/mL, warmed)	[5]
Storage	Store at -20°C	[5]

Mechanism of Action

SR-48692 functions as a competitive antagonist of the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR).[1] Neurotensin (NT), an endogenous tridecapeptide, binds to NTS1 and activates downstream signaling cascades. SR-48692 selectively binds to NTS1, preventing the binding of neurotensin and thereby inhibiting its biological effects.[1] It exhibits high selectivity for NTS1 over the neurotensin receptor 2 (NTS2).[1]

Quantitative Biological Data

The biological activity of SR-48692 has been extensively characterized across various in vitro and in vivo models. The following tables summarize key quantitative data.

Binding Affinity Data

Parameter	Cell Line / Tissue	Value (nM)	Reference(s)
IC ₅₀	HT29 cell membranes	15.3	[1]
IC ₅₀	N1E115 cell membranes	20.4	[1]
IC ₅₀	NCI-H209 cells (³ H-SR48692)	20	[6]
IC ₅₀	NCI-H209 cells (¹²⁵ I-NT)	200	[6]
K _i	HT-29 cells	7.4	[7]
K _e	NTS1	36	[1]
K _e	LTK- cells (rat NT receptor)	3.4	[8]

In Vivo Efficacy

Model System	Dosage	Effect	Reference(s)
Nude mice (NCI-H209 xenograft)	0.4 mg/kg per day	Inhibited tumor proliferation	[6]
Ovarian cancer model	In combination with carboplatin	Enhanced apoptotic response and inhibited drug efflux	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SR-48692.

Radioligand Binding Assay

This assay is used to determine the binding affinity of SR-48692 to the NTS1 receptor.

a. Materials:

- Cell membranes expressing NTS1 (e.g., from HT29 or NCI-H209 cells)
- [^3H]SR-48692 or [^{125}I]-Neurotensin (radioligand)
- Unlabeled SR-48692 (competitor)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl_2 , 0.1% BSA)
- Scintillation fluid
- Glass fiber filters
- Scintillation counter

b. Protocol:

- Prepare serial dilutions of unlabeled SR-48692 in assay buffer.
- In a 96-well plate, add a fixed concentration of radioligand to each well.
- For competition binding, add varying concentrations of unlabeled SR-48692. For saturation binding, add varying concentrations of the radioligand.
- Add the cell membrane preparation to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine IC_{50} or K_e values.

Calcium Mobilization Assay

This functional assay measures the ability of SR-48692 to block neurotensin-induced intracellular calcium release.

a. Materials:

- Cells expressing NTS1 (e.g., HT29 or CHO-K1 cells stably expressing hNTS1)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Neurotensin
- SR-48692
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader

b. Protocol:

- Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
- Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye for a specified time (e.g., 30-60 minutes) at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Add varying concentrations of SR-48692 to the wells and incubate for a short period.
- Measure the baseline fluorescence.
- Add a fixed concentration of neurotensin to stimulate calcium release and immediately begin recording the fluorescence intensity over time.
- Analyze the data by calculating the change in fluorescence intensity to determine the inhibitory effect of SR-48692.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of SR-48692 on the proliferation of cancer cells.

a. Materials:

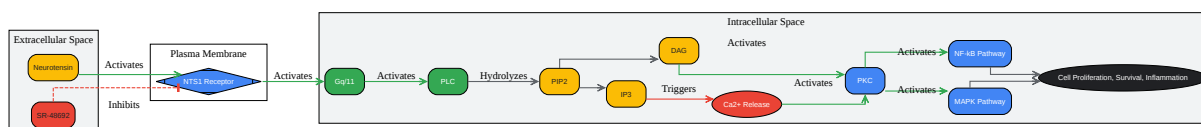
- Cancer cell lines (e.g., NCI-H209, NCI-H345, or ovarian cancer cell lines)
- SR-48692
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

b. Protocol:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with varying concentrations of SR-48692 and incubate for a desired period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.

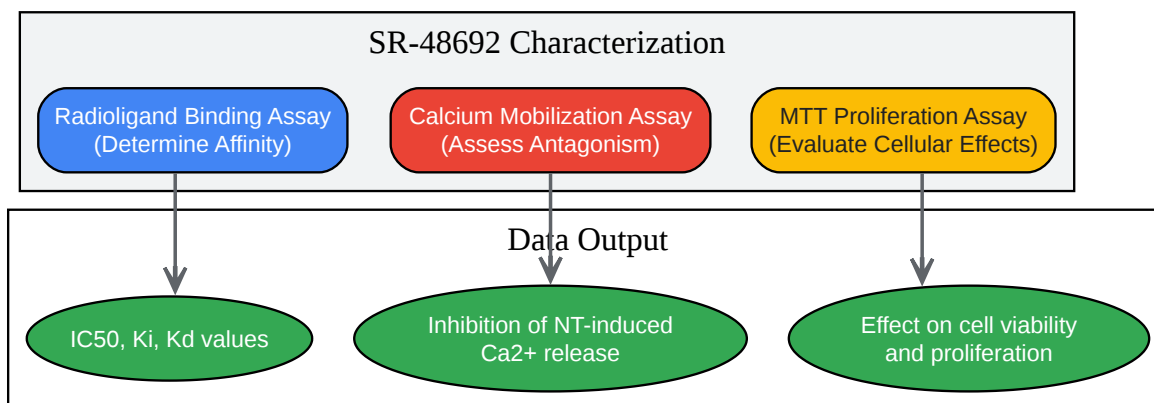
Signaling Pathways and Visualizations

SR-48692, by antagonizing the NTS1 receptor, inhibits a cascade of downstream signaling events that are typically initiated by neurotensin. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of mitogen-activated protein kinase (MAPK) pathways and transcription factors like NF-κB, ultimately influencing cellular processes such as proliferation, survival, and inflammation.



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Caption: NTS1 Receptor Signaling Pathway and Inhibition by SR-48692.



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Caption: Experimental Workflow for SR-48692 Characterization.

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